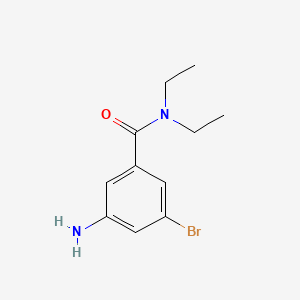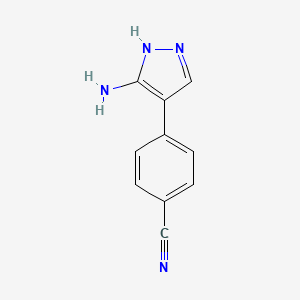
4-(3-氨基-1H-吡唑-4-基)苯甲腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Amino-1H-pyrazol-4-YL)benzonitrile is an organic compound with the molecular formula C10H8N4 It features a pyrazole ring substituted with an amino group at the 3-position and a benzonitrile group at the 4-position
科学研究应用
4-(3-Amino-1H-pyrazol-4-YL)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinases and other enzymes.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: It is employed in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
Target of Action
Similar compounds have been found to target spleen tyrosine kinase (syk), which plays a key role in the b cell receptor (bcr) signaling pathway .
Mode of Action
Compounds with similar structures have been found to inhibit syk, leading to the disruption of the bcr signaling pathway .
Biochemical Pathways
The BCR signaling pathway, which is crucial for B cell development and function, is affected by the action of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile. Abnormal activation of Syk, a key player in this pathway, is closely related to the occurrence and development of hematological malignancies .
Result of Action
Similar compounds have shown inhibitory activity on syk enzyme, affecting several other kinases .
生化分析
Biochemical Properties
4-(3-Amino-1H-pyrazol-4-YL)benzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with spleen tyrosine kinase (Syk), a key enzyme in the B cell receptor signaling pathway . The interaction between 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile and Syk involves binding to the enzyme’s active site, leading to inhibition of its activity. This inhibition can modulate immune responses and has potential therapeutic implications for autoimmune diseases and cancers.
Cellular Effects
The effects of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile has been shown to inhibit the proliferation of hematological tumor cells by modulating the B cell receptor signaling pathway . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile exerts its effects through specific binding interactions with biomolecules. It binds to the active site of spleen tyrosine kinase, inhibiting its enzymatic activity . This inhibition disrupts downstream signaling pathways, leading to altered gene expression and cellular responses. The compound’s ability to inhibit enzyme activity and modulate gene expression makes it a valuable tool for studying cellular processes and developing therapeutic agents.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile remains stable under refrigerated conditions
Dosage Effects in Animal Models
The effects of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile vary with different dosages in animal models. At low doses, the compound has been shown to exhibit significant therapeutic effects without causing adverse effects . For instance, in a mouse xenograft model, 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile demonstrated impressive efficacy at a dosage of 1 mg/kg/day
Metabolic Pathways
4-(3-Amino-1H-pyrazol-4-YL)benzonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with spleen tyrosine kinase is a key aspect of its metabolic role . By inhibiting this enzyme, 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile can alter metabolic pathways and influence cellular metabolism.
Transport and Distribution
The transport and distribution of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile within cells and tissues are crucial for its biological activity. The compound is likely transported by specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding the transport mechanisms and distribution patterns of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile involves the reaction of 4-bromo-1H-pyrazole with 4-cyanobenzeneamine under palladium-catalyzed coupling conditions. The reaction typically requires a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 100-120°C) for several hours .
Industrial Production Methods
Industrial production methods for 4-(3-Amino-1H-pyrazol-4-YL)benzonitrile may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high purity and yield .
化学反应分析
Types of Reactions
4-(3-Amino-1H-pyrazol-4-YL)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.
Substitution: Various electrophiles, such as alkyl halides or acyl chlorides, can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
相似化合物的比较
Similar Compounds
3-Amino-1H-pyrazol-4-yl)phenylmethanone: Similar structure but with a phenylmethanone group instead of a benzonitrile group.
4-(1H-pyrazol-4-yl)benzonitrile: Lacks the amino group at the 3-position.
5-Amino-1H-pyrazol-4-yl)benzonitrile: Amino group at the 5-position instead of the 3-position.
Uniqueness
4-(3-Amino-1H-pyrazol-4-YL)benzonitrile is unique due to the specific positioning of the amino group and the benzonitrile group, which imparts distinct chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and materials science .
属性
IUPAC Name |
4-(5-amino-1H-pyrazol-4-yl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-5-7-1-3-8(4-2-7)9-6-13-14-10(9)12/h1-4,6H,(H3,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAZJOZWKSLYFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=C(NN=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B581668.png)
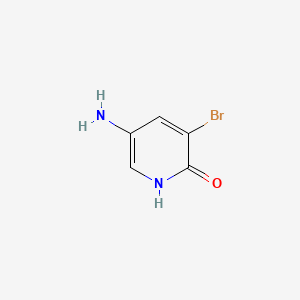

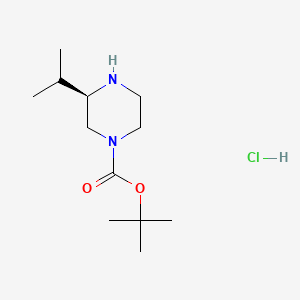
![2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl](/img/structure/B581677.png)

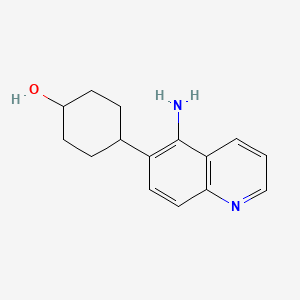

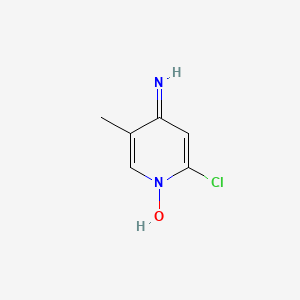
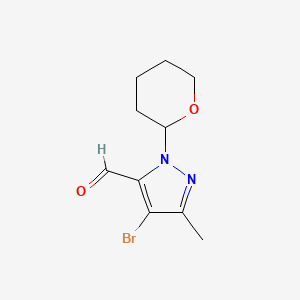
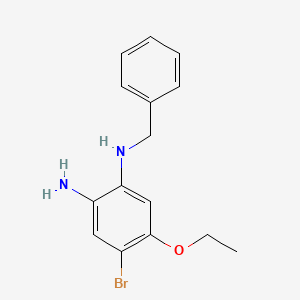
![4-Chloro-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B581687.png)

